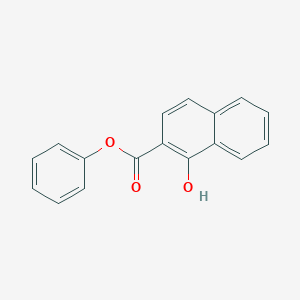

Phenyl 1-hydroxy-2-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDYIMWKSCJTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038876 | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

132-54-7 | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 1-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0749HK9B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Phenyl 1-Hydroxy-2-Naphthoate (B8527853)

The most direct and commonly employed method for the synthesis of Phenyl 1-hydroxy-2-naphthoate is through the esterification of 1-hydroxy-2-naphthoic acid with phenol (B47542). smolecule.com This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, and the application of heat to drive the reaction towards the formation of the phenyl ester and water as a byproduct. smolecule.com An alternative approach involves the reaction of 1-hydroxy-2-naphthoyl chloride with phenol. rsc.org The acid chloride can be prepared by treating 1-hydroxy-2-naphthoic acid with thionyl chloride. rsc.org The subsequent reaction with phenol or its sodium salt yields the desired ester. rsc.org

Another documented esterification procedure involves reacting 1-hydroxy-2-naphthoic acid and phenol using phosphorus oxychloride at a temperature of 110°C. rsc.org The reaction proceeds until the evolution of hydrogen chloride ceases, after which the product is isolated and purified. rsc.org However, it has been noted that the direct esterification of o-hydroxyaryl acids like 1-hydroxy-2-naphthoic acid can be challenging under certain conditions. For instance, heating a mixture of 1-hydroxy-2-naphthoic acid and phenol in xylene with a boric acid-sulfuric acid catalyst for an extended period did not yield an appreciable amount of the phenyl ester. google.com

The Kolbe-Schmitt reaction, a well-known carboxylation method, can be used to produce hydroxy naphthoic acids from potassium naphtholates and carbon dioxide under anhydrous conditions. google.com While this method primarily yields the carboxylic acid, subsequent esterification would be necessary to obtain the phenyl ester.

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Starting Materials | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-hydroxy-2-naphthoic acid, Phenol | Sulfuric acid | Heat | Not specified | smolecule.com |

| 1-hydroxy-2-naphthoyl chloride, Phenol | - | Reflux for 2 hours | Not specified | rsc.org |

| 1-hydroxy-2-naphthoic acid, Phenol | Phosphorus oxychloride | 110°C | Not specified | rsc.org |

| 1-hydroxy-2-naphthoic acid, Phenol | Boric acid, Sulfuric acid | Reflux in xylene for 19 hours | No appreciable amount | google.com |

Catalysts play a crucial role in facilitating the synthesis of this compound, often enabling milder reaction conditions and improved yields. Lewis acids are particularly prominent in this regard. One established method involves the reaction of 1-naphthol (B170400) with phenyl chloroformate in the presence of anhydrous aluminum chloride in toluene. prepchem.com The mixture is heated to reflux, and after a workup procedure involving washing with hydrochloric acid and water, the product is crystallized from isopropyl alcohol, yielding a significant amount of this compound. prepchem.com

Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have emerged as highly efficient Lewis acid catalysts for acylation reactions under mild conditions. organic-chemistry.org These catalysts are known to be effective for the acylation of alcohols and phenols. organic-chemistry.orgsemanticscholar.org The proposed mechanism involves the formation of an acyl triflate intermediate, which then reacts with the hydroxyl group to form the ester. organic-chemistry.org This methodology offers a potentially greener alternative to traditional Lewis acids due to the catalyst's tolerance to water and recyclability. semanticscholar.orgacs.org

Table 2: Catalyst-Mediated Synthesis of this compound

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Naphthol, Phenyl chloroformate | Anhydrous aluminum chloride | Toluene | Reflux | 59.7% | prepchem.com |

Mechanistic Investigations of Formation

Understanding the underlying mechanisms of the synthetic routes to this compound is essential for optimizing reaction conditions and controlling product formation. Key areas of investigation include Lewis-acid-mediated rearrangements and the factors governing regioselectivity.

Lewis acids can promote complex rearrangements during the synthesis of naphthoic acid derivatives. A notable example is the unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which leads to the formation of 1-hydroxy-2-naphthoic acid esters. nih.govbohrium.com This transformation allows for the creation of novel substitution patterns on the naphthoic acid ester that are difficult to achieve through other methods. nih.gov The mechanism involves the coordination of the Lewis acid, which induces the migration of an acyl group. nih.gov

The Fries rearrangement, a classic reaction involving the rearrangement of phenolic esters to hydroxy aryl ketones, can also be mediated by Lewis acids. acs.org While the primary products are ketones, this reaction highlights the ability of Lewis acids to facilitate acyl group migration on aromatic rings. The photo-Fries rearrangement, an analogous reaction initiated by UV light, proceeds via a radical mechanism and also leads to the formation of acyl-substituted naphthols. rsc.orgrsc.orgasianpubs.org

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical aspect of synthesizing substituted naphthoic acid esters. In the direct acylation of phenols and naphthols, Lewis acids can catalyze regioselective ortho-acylation. semanticscholar.orgrsc.org For example, using zinc chloride supported on alumina (B75360) as a catalyst under microwave irradiation can lead to the preferential formation of ortho-acylated products. rsc.org

The Kolbe-Schmitt reaction, when applied to potassium β-naphtholate, yields a mixture of 2-hydroxy-3-naphthoic acid and 2-hydroxy-6-naphthoic acid, demonstrating the challenge of achieving high regioselectivity in some carboxylation reactions. google.com However, in the synthesis of 7-amino-4-hydroxy-2-naphthoic ester, a lack of regioselectivity was observed, necessitating the separation of the desired product from its 5-amino-substituted isomer. researchgate.net The development of synthetic strategies that offer high regioselectivity remains an active area of research.

Synthesis of Advanced Derivatives and Analogues

This compound serves as a building block for the synthesis of more complex molecules with specific properties. For instance, various derivatives of 1-hydroxy-2-naphthoic acid esters have been prepared to create naphthol-blue dyes. rsc.org The stability of these dyes is influenced by the nature of the ester group. rsc.org

The synthesis of halogenated derivatives, such as phenyl 4-chloro-1-hydroxy-2-naphthoate, has been achieved by reacting 4-chloro-1-naphthol (B146336) with phenyl chloroformate in the presence of anhydrous aluminum chloride. prepchem.com Furthermore, derivatives with saturated rings, like phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate, are synthesized through the esterification of the corresponding tetrahydro-1-hydroxy-2-naphthoic acid with phenol. ontosight.ai

The development of synthetic methods for derivatives of related naphthoquinones, such as lawsone (2-hydroxy-1,4-naphthoquinone), also provides insights into the broader chemistry of these systems. thieme-connect.deaua.gr These syntheses often involve multi-component reactions and can lead to a diverse range of complex heterocyclic structures. thieme-connect.de The synthesis of various aryl-substituted naphthalenes can be achieved through chemoselective Suzuki-Miyaura reactions of bromo-trifluoromethanesulfonyloxy-naphthalenes, offering another route to functionalized naphthalene (B1677914) cores. researchgate.net

Strategies for Structural Modification

The inherent reactivity of the this compound scaffold allows for a variety of structural modifications. These modifications are typically aimed at altering the compound's physical, chemical, or biological properties. Key strategies include introducing substituents onto the naphthalene ring, modifying the hydroxyl and ester functionalities, and altering the core aromatic system.

Recent research has highlighted innovative methods for achieving diverse substitution patterns. A notable advancement is the use of a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides a novel pathway to 1-hydroxy-2-naphthoic acid esters with previously inaccessible substitution patterns. nih.govbohrium.com This method is significant as it can sometimes lead to the formation of 1-hydroxy-4-naphthoic acid esters, depending on the electronic properties of the directing substituents. nih.gov

Another key modification strategy involves the targeted addition of functional groups to the naphthyl ring. For instance, the regioselective 4-chlorosulfonylation of 1-hydroxy-2-naphthoic acid has been successfully employed. nih.gov This reaction introduces a sulfonyl chloride group at the 4-position, which can then be reacted with various amines to produce a library of sulfonamide derivatives. nih.gov This approach has been instrumental in developing potent inhibitors for specific biological targets. nih.gov

Furthermore, the core naphthalene structure itself can be modified. An example is the synthesis of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate, where the naphthalene ring is partially saturated. ontosight.ai This modification alters the planarity and electronic properties of the molecule, potentially leading to different biological activities. The hydroxyl and ester groups also offer sites for modification, such as through oxidation, reduction, or substitution reactions.

| Modification Strategy | Reagents/Conditions | Resulting Compound Type | Reference |

|---|---|---|---|

| Lewis-Acid-Mediated 1,2-Acyl Shift | Lewis acids on oxabenzonorbornadienes | 1-Hydroxy-2-naphthoic acid esters with novel substitution patterns | nih.govbohrium.com |

| Regioselective 4-Chlorosulfonylation | Chlorosulfonic acid | 4-Chlorosulfonyl-1-hydroxy-2-naphthoic acid derivatives | nih.gov |

| Sulfonamide Formation | Reaction of sulfonyl chloride with anilines | 1-Hydroxy-4-sulfamoyl-2-naphthoates | nih.gov |

| Naphthalene Ring Saturation | Esterification of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid | Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate | ontosight.ai |

Synthesis as Intermediates for Complex Molecular Architectures

This compound and its derivatives are highly valued as intermediates in the synthesis of a wide array of complex molecules. ossila.com The 1-hydroxy-2-naphthoate moiety is a key structural feature in several natural products, including the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin. ossila.com This has made it a target for synthetic chemists aiming to produce these and other biologically active natural products. ossila.com

In the field of medicinal chemistry, the 1-hydroxy-2-naphthoate scaffold has been utilized as a foundational structure for the development of novel therapeutic agents. For example, it has been used to synthesize small molecule inhibitors of the influenza virus protein NS1. nih.gov In this work, 1-hydroxy-2-naphthoic acid was coupled with various amines, such as 3-phenylpropylamine, to produce N-substituted benzamide (B126) derivatives with antiviral activity. nih.gov

A significant application of this scaffold is in the development of anticancer agents. Researchers have designed and synthesized novel inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy, based on a 1-hydroxy-2-naphthoate core. nih.gov By incorporating a sulfamoyl group at the 4-position and an aniline (B41778) moiety, they created potent and selective inhibitors. nih.gov The synthetic route to these complex molecules is efficient, often requiring just two steps from the commercially available 1-hydroxy-2-naphthoic acid. nih.gov

Beyond discrete molecules, derivatives of hydroxynaphthoic acids have been used to construct larger, complex structures. For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize macrocyclic O-naphthoides through dehydration reactions. acs.org These macrocycles can form clathrates, which are inclusion compounds, with various solvent molecules. acs.org The enzymatic degradation of 1-hydroxy-2-naphthoate also highlights its role as a biochemical intermediate. In some bacteria, it is a metabolite in the degradation pathway of phenanthrene, where it is converted to (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate through enzymatic ring cleavage. asm.org

| Starting Material | Synthetic Target | Significance/Application | Reference |

|---|---|---|---|

| This compound/1-Hydroxy-2-naphthoic acid | Natural products (e.g., 3-hydroxymollugin) | Cytotoxic compounds | ossila.com |

| 1-Hydroxy-2-naphthoic acid | N-(3-phenylpropyl)-1-hydroxy-2-naphthamide | Inhibitor of influenza virus protein NS1 | nih.gov |

| 1-Hydroxy-2-naphthoic acid | N-Substituted 1-hydroxy-4-sulfamoyl-2-naphthoates | Selective inhibitors of the Mcl-1 oncoprotein for cancer therapy | nih.gov |

| 3-Hydroxy-2-naphthoic acid | Macrocyclic O-naphthoides | Formation of clathrates (inclusion compounds) | acs.org |

| 1-Hydroxy-2-naphthoate | (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate | Intermediate in the biochemical degradation of phenanthrene | asm.org |

Conformational Analysis and Molecular Dynamics

Intramolecular Interactions and Conformational Stability

The stability of different conformers of Phenyl 1-hydroxy-2-naphthoate (B8527853) is primarily governed by a balance of intramolecular hydrogen bonding and steric effects. mdpi.com

Theoretical calculations have identified several possible conformers for Phenyl 1-hydroxy-2-naphthoate, with their relative stabilities largely determined by the nature of the intramolecular hydrogen bond. mdpi.com The most stable conformer features a strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl oxygen (O=C) of the ester group. mdpi.com This interaction is significantly stronger than the alternative hydrogen bond that can form between the hydroxyl group and the ester oxygen atom (O-C). mdpi.com This difference in hydrogen bond strength leads to a considerable energy gap between the conformers, with the O-H···O=C bonded conformer being substantially more stable. mdpi.com

Studies have shown that the cis conformation of the ester group (with a C–O–C=O dihedral angle of approximately 0°) is intrinsically more stable. mdpi.com The presence of a strong intramolecular hydrogen bond in the ground state is a key factor that facilitates processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com This phenomenon has been observed for this compound in solution. mdpi.com

Steric hindrance plays a crucial role in defining the three-dimensional structure of this compound. To minimize repulsive forces within the carboxylic ester group and between the phenyl and naphthol moieties, the phenyl ester group is significantly twisted out of the plane of the naphthyl group. mdpi.com In the most stable conformer, this dihedral angle is approximately ±68.8°. mdpi.com

For conformers where the ester group is in a trans arrangement, strong steric repulsion between the phenyl and naphthol groups leads to significant distortion and higher energy levels. mdpi.com This makes the trans conformers considerably less stable than their cis counterparts. mdpi.com The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions ultimately dictates the preferred conformation of the molecule. mdpi.com

Potential Energy Surface Investigations

The potential energy surface (PES) provides a theoretical landscape of the energy of a molecule as a function of its geometry. Investigating the PES of this compound offers a deeper understanding of its conformational possibilities in both the ground and excited states.

The ground state conformational landscape of this compound has been explored using computational methods such as Density Functional Theory (DFT). mdpi.com These studies have identified multiple conformers and their relative energies.

| Conformer | Key Intramolecular Interaction | Relative Energy (kJ mol⁻¹) | Key Dihedral Angle (C–O–C=O) | Phenyl Ring Dihedral Angle |

| 1 | Strong O–H···O=C hydrogen bond | 0 (most stable) | ~0° (cis) | ±68.8° |

| 2 | Weaker O–H···O–C hydrogen bond | 14.75 | ~0° (cis) | Not specified |

| 3 | Distorted trans geometry | 33.13 | -118.2° (distorted trans) | Not specified |

This table presents theoretical data on the relative stability and key structural parameters of different conformers of this compound in its ground state. mdpi.com

The data clearly indicates that the conformer with the strong O-H···O=C intramolecular hydrogen bond is the global minimum on the ground state potential energy surface. mdpi.com Experimental evidence from matrix isolation infrared spectroscopy corroborates these theoretical findings, showing that only the most stable conformer is present in significant populations under cryogenic conditions. mdpi.com

Upon photoexcitation, the potential energy surface of this compound can be significantly different from its ground state, leading to interesting photophysical and photochemical phenomena. One of the most notable processes is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comias.ac.in

In the excited state, the acidity and basicity of the functional groups can change, facilitating the transfer of the hydroxyl proton to the carbonyl oxygen. ias.ac.in This creates a new, transient species, an enol tautomer, which is responsible for a large Stokes-shifted fluorescence emission. mdpi.comresearchgate.net The occurrence of ESIPT is highly dependent on the presence of the pre-existing intramolecular hydrogen bond in the ground state. mdpi.com

While this compound does exhibit ESIPT, the efficiency of this process can be influenced by the relative positions of the hydroxyl and ester groups on the naphthalene (B1677914) ring. researchgate.net In some related naphthoate derivatives, rapid non-radiative decay pathways can compete with and even quench the ESIPT fluorescence. researchgate.net The study of excited-state dynamics reveals a complex interplay of conformational changes and energy dissipation pathways. researchgate.net

Photophysical and Photochemical Properties

Electronic Excitation and Relaxation Processes

Upon absorption of ultraviolet (UV) light, Phenyl 1-hydroxy-2-naphthoate (B8527853) is promoted to an electronically excited state. The specific nature of this excitation is influenced by the substitution pattern on the naphthalene (B1677914) ring. For 1-substituted naphthalenes like PHN, the ¹Lₐ (π-π) state, which is polarized along the short axis of the molecule, is typically lower in energy than the ¹Lₑ (π-π) state, polarized along the long axis. researchgate.net However, the presence of an intramolecular hydrogen bond in PHN suggests that the ¹Lₑ state is the lowest excited state. researchgate.net

Following electronic excitation, the molecule must dissipate the excess energy to return to the ground state. This relaxation can occur through several pathways, including radiative processes like fluorescence and non-radiative processes. In some related hydroxynaphthoate (B12740854) esters, a dual fluorescence emission is observed, indicating the presence of multiple emissive species in the excited state. mdpi.com However, early studies on PHN reported only a normal fluorescence emission, suggesting a different relaxation mechanism compared to its isomers. ias.ac.in More recent research has confirmed the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT) in PHN, which significantly influences its relaxation dynamics. mdpi.com

Irradiation of PHN with UV light can also induce photochemical reactions. In cryogenic argon and nitrogen matrices, UV irradiation within the 235.0–331.7 nm range leads to the photodecarbonylation of PHN. mdpi.comresearchgate.net This process results in the formation of 2-phenoxynaphthalen-1-ol and carbon monoxide, with the extent of the reaction being dependent on the excitation wavelength. mdpi.comresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key feature of the photochemistry of Phenyl 1-hydroxy-2-naphthoate is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process involves the transfer of the hydroxyl proton to the carbonyl oxygen atom within the same molecule upon photoexcitation. rsc.org ESIPT is a rapid tautomerization reaction that leads to the formation of a transient keto-tautomer in the excited state, which possesses distinct electronic and structural properties from the initial enol form. rsc.orgacs.orgresearchgate.net This phenomenon is responsible for the large Stokes-shifted fluorescence observed in many ESIPT-capable molecules. ias.ac.indntb.gov.ua

Influence of Molecular Structure on ESIPT Behavior

The molecular structure of this compound is crucial for its ESIPT behavior. The most stable conformer of PHN features a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (O–H···O=C). mdpi.comresearchgate.net This conformation is significantly more stable (by approximately 15 kJ mol⁻¹) than a conformer with a weaker hydrogen bond to the ester oxygen (O–H···O–C). mdpi.comresearchgate.net This pre-existing hydrogen bond is a prerequisite for the efficient occurrence of ESIPT. ias.ac.in The phenyl ring of the ester group is twisted out of the plane of the naphthyl moiety by about ±68.8 degrees, which minimizes steric repulsion. mdpi.comresearchgate.net This specific geometry facilitates the close proximity of the proton donor and acceptor groups required for the ESIPT reaction.

pH-Dependent Photoprocesses

The photophysical properties of molecules capable of proton transfer are often sensitive to the pH of the medium. rsc.orgmdpi.com In acidic or basic conditions, the protonation or deprotonation of the molecule can compete with or alter the ESIPT process. nih.gov For instance, in related systems, an increase or decrease in pH can lead to the formation of ionic species with different emission characteristics. acs.org While specific detailed studies on the pH-dependent photoprocesses of this compound are not extensively available in the provided search results, it is a general principle that the ESIPT process can be influenced by the pH of the environment. mdpi.com For example, deprotonation at basic pH can lead to a bathochromic (red) shift in the absorption spectrum and can alter the excited-state reaction pathway, sometimes accelerating the photochemical process. rsc.org

Solvatochromism and Solvent-Molecule Interactions

This compound exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. ossila.comsmolecule.comglobalauthorid.com This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. The intramolecular hydrogen bonding in PHN plays a significant role in its interaction with solvents and the resulting spectral shifts. smolecule.comglobalauthorid.comdntb.gov.ua

Influence of Solvent Polarity on Electronic States

The polarity of the solvent can significantly influence the electronic states of this compound. globalauthorid.comdntb.gov.ua Studies have shown that the excited state of PHN is more polar than its ground state. researchgate.net This is evidenced by the observation that the excited-state dipole moment (μe) is considerably larger than the ground-state dipole moment (μg). researchgate.net As a result, polar solvents will stabilize the excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the fluorescence spectrum. The interaction with solvents can affect the strength of the intramolecular hydrogen bond, which in turn influences the ESIPT process. smolecule.com The solvatochromic behavior of PHN has been analyzed using linear solvation energy relationships (LSER) with Kamlet-Taft and Catalan parameters to quantify the contributions of different solvent properties to the observed spectral shifts. researchgate.netacs.org

| Solvent Property | Effect on PHN Spectra | Reference |

| Polarity | Increased solvent polarity leads to a red shift in the fluorescence spectrum due to greater stabilization of the more polar excited state. | researchgate.net |

| Hydrogen Bonding | Solvent's ability to form hydrogen bonds can compete with the intramolecular hydrogen bond, potentially affecting the ESIPT process. | smolecule.com |

Ground and Excited State Dipole Moments

The dipole moment of a molecule, a measure of the separation of positive and negative charges, is a critical parameter in understanding its interaction with electric fields and its behavior in different solvent environments. In the case of this compound, studies have revealed a significant difference between its ground state and excited state dipole moments.

Research indicates that the excited state dipole moment (μe) of PHN is substantially higher than its ground state dipole moment (μg). researchgate.net This suggests that upon excitation by light, the molecule becomes significantly more polar. The ratio of the excited state to the ground state dipole moment (μe/μg) has been determined to be 34.857. researchgate.net Furthermore, the angle between the ground and excited state dipole moment vectors has been calculated to be 3.842°. researchgate.net This change in the magnitude and orientation of the dipole moment upon excitation has profound implications for the molecule's photophysical behavior and its interactions with surrounding molecules.

Table 1: Ground and Excited State Dipole Moment Properties of this compound

| Parameter | Value |

| Dipole Moment Ratio (μe/μg) | 3.842° |

| Angle between μg and μe | 34.857 |

Data sourced from Sıdır et al. (2016) researchgate.net

Phototransformations and Photodecarbonylation

Exposure of this compound to ultraviolet (UV) radiation induces significant chemical changes, primarily through a process known as photodecarbonylation. mdpi.comresearchgate.net This reaction involves the light-induced cleavage of a carbonyl group (C=O) from the molecule.

UV-Induced Chemical Reactions

When subjected to UV irradiation, this compound undergoes a photodecarbonylation reaction. mdpi.comresearchgate.net This process results in the elimination of a molecule of carbon monoxide (CO) and the formation of a new chemical species, 2-phenoxynaphthalen-1-ol. mdpi.comresearchgate.net This transformation has been confirmed through studies involving matrix isolation infrared spectroscopy, where PHN was isolated in a cryogenic argon matrix and then irradiated with UV light. mdpi.com The identification of the photoproducts provides clear evidence of this specific UV-induced chemical reaction pathway.

Wavelength Dependence of Photochemical Efficiency

The efficiency of the photodecarbonylation of this compound is not uniform across all wavelengths of UV radiation. mdpi.com Experimental evidence demonstrates that the extent of this photochemical transformation is dependent on the specific wavelength of the excitation light. mdpi.com

Table 2: Wavelength Dependence of Photodecarbonylation Efficiency of this compound

| Wavelength Range | Efficiency Trend |

| 331.7–235.0 nm | Efficiency increases with shorter wavelengths |

Data sourced from Sıdır et al. (2021) mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of PHN at the molecular level. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating Phenyl 1-hydroxy-2-naphthoate (B8527853). Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been successfully employed to study its conformational stability, infrared spectrum, and photochemistry. mdpi.comresearchgate.netmdpi.comresearchgate.net

DFT calculations have revealed the existence of seven distinct conformers of PHN. mdpi.comresearchgate.net The most stable conformer is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (O–H···O=C). mdpi.comresearchgate.net This conformer is significantly more stable, by approximately 15 kJ mol⁻¹, than the next most stable form, which features a weaker intramolecular hydrogen bond to the ester oxygen (O–H···O–C). mdpi.comresearchgate.netresearchgate.net The phenyl ring in the most stable conformer is twisted out of the plane of the naphthyl moiety by about ±68.8 degrees. mdpi.comresearchgate.netresearchgate.net This out-of-plane orientation is a strategy to minimize steric repulsion within the carboxylic ester group and with the naphthol moiety. researchgate.net

The relative energies of the PHN conformers have been calculated, highlighting the energetic preference for the intramolecularly hydrogen-bonded structures. mdpi.comresearchgate.net These calculations are in strong agreement with experimental observations from matrix isolation infrared spectroscopy, which indicate that only the most stable conformer is present in significant amounts in cryogenic argon and N₂ matrices. mdpi.comresearchgate.netresearchgate.net

Below is a data table summarizing the calculated relative energies and dipole moments for the different conformers of PHN.

| Conformer | ΔE (kJ mol⁻¹) | ΔE(0) (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) | p (298.15 K) (%) | μ (Debye) |

| 1 | 0.00 | 0.00 | 0.00 | 99.5 | 1.75 |

| 2 | 14.75 | 14.41 | 13.02 | 0.5 | 1.25 |

| 3 | 33.13 | 32.35 | 33.53 | 0.0 | 3.80 |

| 4 | 57.45 | 54.14 | 49.65 | 0.0 | 3.41 |

| 5 | 55.98 | 53.04 | 49.48 | 0.0 | 3.89 |

| 6 | 81.46 | 77.36 | 75.72 | 0.0 | 5.55 |

| 7 | 77.03 | 73.15 | 73.19 | 0.0 | 6.17 |

Data sourced from ResearchGate. researchgate.net

Hartree-Fock (HF) and Configuration Interaction (CIS) Methods

While DFT methods are prominent in the study of PHN, other ab initio methods like Hartree-Fock (HF) and Configuration Interaction (CIS) have been applied to related molecules like 1-hydroxy-2-naphthoic acid to investigate their photophysical and photochemical properties. researchgate.net CIS calculations, for instance, are known to sometimes overestimate the energy gap between the ground and excited electronic states. researchgate.net For 1-hydroxy-2-naphthoic acid, CIS calculations correctly predicted that excited-state intramolecular proton transfer (ESIPT) is more likely in the deprotonated form. researchgate.net

Semiempirical (AM1) Calculations

Semiempirical methods, such as AM1, have also been utilized to study related naphthoic acid derivatives. researchgate.net For 1-hydroxy-2-naphthoic acid, AM1 calculations (specifically AM1(PECI=8)) predicted the absorption maximum in reasonable agreement with experimental data. researchgate.net These calculations also correctly predicted the shifts in absorption upon protonation and deprotonation. researchgate.net

Simulation of Spectroscopic Signatures

Computational methods are powerful tools for simulating and interpreting spectroscopic data, providing a direct link between theoretical models and experimental measurements.

Infrared Spectrum Simulations

The infrared spectrum of Phenyl 1-hydroxy-2-naphthoate has been simulated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. mdpi.com The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and limitations of the computational method. mdpi.com The simulated spectra, often constructed using Lorentzian functions, show excellent agreement with the experimental spectra obtained from matrix isolation studies, confirming the presence of the most stable conformer. mdpi.com The assignment of vibrational modes is aided by visualization tools that animate the atomic motions for each calculated frequency. mdpi.com

Prediction of Molecular Reactivity and Stability

Theoretical calculations provide significant insights into the reactivity and stability of this compound. The conformational analysis performed using DFT reveals that the stability of PHN is dominated by the presence of a strong intramolecular hydrogen bond. mdpi.comresearchgate.net The most stable conformer, with the O–H···O=C bond, is considerably more stable than other conformers, indicating its prevalence under normal conditions. mdpi.comresearchgate.netresearchgate.net

Furthermore, computational studies have been used to understand the photochemical behavior of PHN. mdpi.com Upon UV irradiation, theoretical calculations support the experimental observation of photodecarbonylation, where PHN transforms into 2-phenoxynaphthalen-1-ol and carbon monoxide. mdpi.com This reaction pathway is crucial for understanding the molecule's stability under UV light. mdpi.com

Computational Studies on Bonding Modes in Coordination Complexes

Theoretical and computational chemistry, particularly Density Functional Theory (T), has become an indispensable tool for elucidating the intricate bonding interactions within coordination complexes of this compound and its derivatives. These computational approaches provide detailed insights into the electronic structure, geometry, and nature of the metal-ligand bonds, which are often challenging to probe experimentally.

Detailed Research Findings

Although direct computational studies specifically targeting this compound metal complexes are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of closely related 1-hydroxy-2-naphthoic acid and its derivatives. These studies offer a robust framework for understanding the potential coordination behavior of this compound.

Research on metal complexes of 1-hydroxy-2-naphthoic acid and its derivatives has revealed several possible coordination modes. The ligand can act as a monodentate, bidentate, or even a bridging ligand, utilizing the oxygen atoms of the carboxylate and hydroxyl groups. DFT calculations have been instrumental in predicting the most stable coordination geometries and understanding the factors that influence them. researchgate.netresearchgate.net

For instance, in a comprehensive DFT study on nickel(II), copper(II), zinc(II), and palladium(II) complexes with a ligand structurally similar to this compound, namely 1-hydroxy-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)diazenyl)-2-naphthoic acid, the bonding modes were thoroughly investigated. researchgate.net The calculations, performed at the B3LYP/GEN level with 6-311G(d,p) and LANL2DZ basis sets, provided optimized geometries and key bonding parameters. researchgate.net

The study revealed that the coordination geometry is highly dependent on the metal ion. For the Ni(II) complex, a distorted octahedral geometry was predicted, while the Cu(II) complex exhibited a highly distorted tetrahedral geometry. The Zn(II) complex was found to have a distorted octahedral geometry, and the Pd(II) complex adopted a distorted square planar geometry. These findings highlight the flexibility of the naphthoate ligand and its ability to accommodate the electronic and steric preferences of different metal centers. researchgate.net

Furthermore, molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been employed to explain the charge transfer interactions within these complexes. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the complex. researchgate.net

Interactive Data Tables

The following table summarizes key computational data obtained from DFT studies on metal complexes with a ligand analogous to this compound. This data provides a quantitative basis for understanding the bonding modes in such coordination complexes.

Table 1: Calculated Geometrical Parameters for Metal Complexes of a 1-Hydroxy-2-Naphthoic Acid Derivative researchgate.net

| Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| Ni(II) | Distorted Octahedral | Ni-O(carboxylate): 2.05, Ni-O(hydroxyl): 2.10, Ni-N(azo): 2.15 | O-Ni-O: 85.5, O-Ni-N: 92.3 |

| Cu(II) | Distorted Tetrahedral | Cu-O(carboxylate): 1.95, Cu-O(hydroxyl): 1.98 | O-Cu-O: 95.2 |

| Zn(II) | Distorted Octahedral | Zn-O(carboxylate): 2.12, Zn-O(hydroxyl): 2.18, Zn-N(azo): 2.25 | O-Zn-O: 88.1, O-Zn-N: 90.5 |

| Pd(II) | Distorted Square Planar | Pd-O(carboxylate): 2.01, Pd-O(hydroxyl): 2.04, Pd-N(azo): 2.08 | O-Pd-O: 89.7, O-Pd-N: 175.4 |

Note: The data presented is for 1-hydroxy-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)diazenyl)-2-naphthoic acid, a structural analog of this compound.

Biological and Biomedical Research Applications

Role as Precursors in Natural Product Synthesis

Phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN) is a valuable molecular building block in the creation of various natural products that exhibit a range of biological effects. smolecule.com The core structure of PHN, the 1-hydroxy-2-naphthoate moiety, is a key component found in several naturally occurring compounds, making PHN an important starting material for their laboratory synthesis. smolecule.commdpi.com

The 1-hydroxy-2-naphthoate framework is present in several natural products known for their cytotoxic properties. mdpi.com For instance, this structural motif is found in 3-hydroxymollugin and 3-methoxymollugin, compounds that have demonstrated cytotoxicity. mdpi.comossila.com Researchers utilize phenyl 1-hydroxy-2-naphthoate as a precursor to construct these and other related natural products with potential applications in medicine. smolecule.com Additionally, simple salts and metal complexes of 1-hydroxy-2-naphthoic acid with aminoguanidine (B1677879) have been synthesized and studied for their cytotoxic effects against cancer cell lines. scispace.com

Intermediates in Anti-Carcinogenic Compound Synthesis

Hydroxynaphthoates, including this compound, play a significant role as intermediates in the synthesis of compounds with anti-carcinogenic activity. mdpi.comossila.com Their structural framework is integral to the development of novel therapeutic agents targeting cancer.

Notable examples of anti-carcinogenic compounds synthesized using hydroxynaphthoate (B12740854) precursors include:

Taiwanin C mdpi.com

α- and β-sorigenin methyl ethers mdpi.com

Olivin trimethyl ether mdpi.com

Furthermore, research has focused on creating N-substituted 1-hydroxynaphthalene-2-carboxanilides from 1-hydroxy-2-naphthoic acid, which have shown antiproliferative activity against human cancer cell lines. nih.govresearchgate.net Structure-based design has also led to the development of 1-hydroxy-2-naphthoate-based inhibitors of the Mcl-1 oncoprotein, an anti-apoptotic protein often overexpressed in cancer. nih.gov

Pharmacological Activity of Hydroxynaphthoate Derivatives

Derivatives of hydroxynaphthoate are recognized for their broad spectrum of biological and medicinal properties, which has spurred their investigation in drug discovery. mdpi.comossila.com

Several hydroxynaphthoate derivatives have demonstrated potential as anti-inflammatory agents. mdpi.com For example, both methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate have been shown to possess anti-inflammatory activity. mdpi.comossila.com The compound salmeterol (B1361061) hydroxynaphthoate is a potent and selective beta-2-adrenoceptor agonist that not only induces bronchodilation but also inhibits the release of inflammatory mediators and reduces edema formation, highlighting its anti-inflammatory capabilities. nih.gov The anti-inflammatory effects of various phenolic acid derivatives are often linked to their ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokines. mdpi.com

| Compound | Observed Anti-inflammatory Effect | Reference |

|---|---|---|

| Methyl 1-hydroxy-2-naphthoate | Exhibits anti-inflammatory activity. | mdpi.comossila.com |

| Ethyl 1,6-dihydroxy-2-naphthoate | Develops anti-inflammatory activity. | mdpi.comossila.com |

| Salmeterol hydroxynaphthoate | Inhibits mediator release and edema formation. | nih.gov |

The parent compound, 1-hydroxy-2-naphthoic acid, is recognized for its antibacterial properties. mdpi.comossila.com Studies have evaluated the antibacterial activity of various hydroxynaphthoic acids against different bacterial strains, demonstrating their potential as antimicrobial agents. asm.org The development of derivatives, such as N-hydroxyamides, has also been explored to create compounds with antibacterial activity. google.com

| Compound | Key Finding | Reference |

|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Recognized as an antibacterial agent. | mdpi.comossila.com |

| Hydroxynaphthoic Acids | Demonstrated antibacterial activity in defined test systems. | asm.org |

Hydroxynaphthoic acid and its derivatives are part of the broader class of phenolic compounds, many of which are known for their antioxidant properties. mdpi.comnih.gov These compounds can scavenge free radicals, which is a key aspect of their potential health benefits. nih.gov The antimicrobial activity of hydroxynaphthoic acids and their salts has been documented against a range of microorganisms, including both bacteria and fungi. asm.org For instance, certain naphthoquinone derivatives, which share structural similarities, exhibit significant antimicrobial effects by damaging the cell membrane and disrupting cellular processes. nih.gov The combination of antioxidant and antimicrobial activities makes these compounds interesting candidates for further research in developing new therapeutic agents. nih.govresearchgate.net

Development of Therapeutic Agents

The 1-hydroxy-2-naphthoate moiety is a key structural feature found in certain natural products known for their cytotoxic properties, such as 3-hydroxymollugin and 3-methoxymollugin. ossila.com This has spurred interest in using this compound and its derivatives as building blocks for the synthesis of anti-carcinogenic compounds. ossila.comresearchgate.net While research into the direct therapeutic applications of this compound is ongoing, its derivatives have shown promise. For instance, related compounds like methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity. ossila.com

A significant area of research has been the structure-based design of novel inhibitors for the myeloid cell leukemia-1 (Mcl-1) oncoprotein, a key regulator of the intrinsic apoptosis pathway. Evasion of apoptosis is a hallmark of cancer, making Mcl-1 an attractive target for therapeutic intervention. Researchers have successfully developed potent small-molecule inhibitors of Mcl-1 based on a 1-hydroxy-2-naphthoate scaffold. These inhibitors are designed to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells. The development of these agents, which show selectivity for Mcl-1 over other related proteins, represents a promising strategy for treating a variety of cancers, including solid tumors and hematological malignancies.

Coordination Chemistry in Biomedical Contexts

The field of coordination chemistry offers a promising avenue for the application of 1-hydroxy-2-naphthoate derivatives in biomedicine. The formation of metal complexes with organic ligands can enhance the biological activity of the parent compounds, a principle that is being actively explored with ligands derived from 1-hydroxy-2-naphthoic acid.

Transition metal complexes involving ligands derived from hydroxynaphthoic acids are a subject of considerable research due to their potential applications in pharmacology. tandfonline.com While direct studies on metal complexes of this compound are limited, research on related compounds provides valuable insights. For example, new series of transition metal (II) complexes have been synthesized using aminoguanidine and 3-hydroxy-2-naphthoic acid as ligands. tandfonline.com These complexes have been characterized and screened for their biological activities.

Furthermore, the synthesis of mixed ligand complexes of Ni(II) with Schiff bases derived from 3-hydroxy-2-naphthoic hydrazide has been reported. researchgate.net The biological activity of Schiff bases and their metal complexes is often greater than that of the free ligands, which is attributed to the chelation process. This enhancement of biological properties through coordination with metal ions is a key driver for research in this area.

A significant focus of the biomedical application of these metal complexes is their cytotoxic effect on cancer cells. Research has shown that metal complexes of ligands derived from 1-hydroxy-2-naphthoic acid exhibit promising anticancer activity. For instance, Ni(II), Zn(II), and Cd(II) metal complexes of 1-hydroxy-2-naphthoic acid with aminoguanidine have been synthesized and tested for their cytotoxic effects. researchgate.net

Studies have demonstrated that these synthesized ligands and their corresponding metal complexes can show significant cytotoxic activity against various cancer cell lines, even at low concentrations. researchgate.net The cytotoxic effects of these complexes have been evaluated against cell lines such as human breast cancer (MCF-7) and human lung cancer (A-549) cells. researchgate.net

Below is a table summarizing the cytotoxic activity of representative metal complexes with ligands derived from hydroxynaphthoic acids on different cancer cell lines.

| Compound/Complex | Cancer Cell Line | Reported Activity/IC50 | Reference |

|---|---|---|---|

| Ni(II), Zn(II), and Cd(II) metal complexes of 1-hydroxy-2-naphthoic acid with aminoguanidine | MCF-7 (Human Breast Cancer) | Higher cytotoxic activity at lower concentrations | researchgate.net |

| Ni(II), Zn(II), and Cd(II) metal complexes of 1-hydroxy-2-naphthoic acid with aminoguanidine | A-549 (Human Lung Cancer) | Higher cytotoxic activity at lower concentrations | researchgate.net |

| Diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II) | Lung Cancer Cells | Investigated for anticancer activity | tandfonline.com |

| Diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II) | Breast Cancer Cells | Investigated for anticancer activity | tandfonline.com |

Enzymatic Transformations and Biodegradation Studies

Involvement in Xenobiotic Degradation Pathways

1-Hydroxy-2-naphthoic acid is a well-documented xenobiotic metabolite produced during the microbial degradation of phenanthrene. ebi.ac.uk Its transformation is a crucial step in channeling carbon from the complex aromatic structure of phenanthrene into central metabolic pathways.

Phenanthrene, a three-ring PAH, is used as a model compound for studying the biodegradation of more complex and carcinogenic PAHs. ethz.choup.com Bacteria have evolved sophisticated enzymatic pathways to utilize phenanthrene as a sole source of carbon and energy. nih.gov The degradation process typically begins with the oxidation of the phenanthrene molecule by a phenanthrene dioxygenase, leading to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is then further metabolized to 1-hydroxy-2-naphthoic acid. researchgate.net

From this critical juncture, the catabolic route can diverge into at least two main pathways:

The Phthalate Pathway: In this route, the aromatic ring of 1-hydroxy-2-naphthoic acid is cleaved by a dioxygenase enzyme. This pathway proceeds through intermediates like o-phthalate and protocatechuate. nih.govepa.govethz.choup.comresearchgate.netenvipath.org Several bacterial strains, including Nocardioides sp. KP7 and Arthrobacter phenanthrenivorans, utilize this pathway. nih.govepa.govasm.orgnih.gov

The Salicylate (or Naphthalene) Pathway: Alternatively, 1-hydroxy-2-naphthoic acid can be oxidatively decarboxylated to 1,2-dihydroxynaphthalene. ethz.choup.comnih.gov This compound is a common intermediate in the naphthalene (B1677914) degradation pathway and is further metabolized via salicylate to central intermediates like catechol. ethz.choup.comenvipath.org

The specific pathway utilized can depend on the bacterial species and the specific enzymes it expresses. oup.comnih.gov For instance, Stenotrophomonas maltophilia C6 has been shown to utilize both a direct ring cleavage route for 1-hydroxy-2-naphthoic acid and a pathway involving its conversion to 1,2-dihydroxynaphthalene. nih.gov

Enzymatic Catalysis and Mechanism

The transformation of 1-hydroxy-2-naphthoic acid is catalyzed by distinct classes of enzymes, primarily dioxygenases and hydroxylases, which differ in their mechanisms and the resulting products.

1-Hydroxy-2-naphthoate (B8527853) dioxygenase (EC 1.13.11.38) is an extradiol ring-cleavage dioxygenase that catalyzes the incorporation of both atoms of molecular oxygen into its substrate. researchgate.netwikipedia.org This enzyme is unique because it acts on a singly hydroxylated aromatic ring, whereas most ring-cleavage dioxygenases act on doubly hydroxylated compounds. nih.gov

The reaction catalyzed is: 1-hydroxy-2-naphthoate + O₂ ⇌ (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate (also known as trans-2'-carboxybenzalpyruvate). wikipedia.org

This enzyme belongs to the oxidoreductase family and is crucial for the phthalate pathway of phenanthrene degradation. wikipedia.org

1-Hydroxy-2-naphthoic acid hydroxylase (EC 1.14.13.135) is a monooxygenase that catalyzes the oxidative decarboxylation of its substrate. wikipedia.org This enzyme is a key component of the salicylate/naphthalene degradation pathway for phenanthrene.

This enzyme hydroxylates the substrate at the C2 position, which is followed by the spontaneous removal of the carboxyl group, yielding 1,2-dihydroxynaphthalene.

Enzymes involved in the degradation of 1-hydroxy-2-naphthoic acid exhibit specific requirements for their substrates and coenzymes.

1-Hydroxy-2-Naphthoate Dioxygenases: These enzymes are highly specific for 1-hydroxy-2-naphthoic acid. For example, the dioxygenase from Arthrobacter phenanthrenivorans Sphe3 showed no activity with 3-hydroxy-2-naphthoic acid. nih.gov This class of enzymes typically requires iron, specifically Fe(II), as a cofactor for its catalytic activity. researchgate.netnih.govwikipedia.org

1-Hydroxy-2-Naphthoic Acid Hydroxylase: This enzyme also demonstrates high substrate specificity. The hydroxylase from Pseudomonas putida BS202-P1, which is involved in phenanthrene degradation, can also oxidize salicylate and its derivatives, showing broader specificity. nih.gov However, it displays a higher catalytic efficiency for salicylate. nih.gov This enzyme requires NAD(P)H as an electron donor and FAD as a cofactor. nih.gov

Enzyme Kinetics and Catalytic Efficiency

The efficiency of these enzymatic transformations can be understood through their kinetic parameters. Studies on purified enzymes from various bacterial strains have provided insights into their catalytic power.

For 1-hydroxy-2-naphthoate dioxygenases , kinetic parameters have been determined for enzymes from several microorganisms. The enzyme from Pseudomonas sp. strain PPD was found to be a homotetramer and showed substrate inhibition at higher concentrations of 1-hydroxy-2-naphthoic acid. researchgate.net In Arthrobacter phenanthrenivorans Sphe3, two homologous dioxygenase enzymes, Diox1 and Diox2, were identified and characterized, exhibiting slightly different kinetic properties. asm.orgnih.gov

| Enzyme Source | Enzyme | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) | kcat/Km (M⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|---|

| Pseudomonas sp. strain PPD | 1-HNDO | 13.5 | 114 | - | researchgate.net |

| Arthrobacter phenanthrenivorans Sphe3 | Diox1 (recombinant) | 35 | - | 11 x 10⁶ | asm.orgnih.gov |

| Diox2 (recombinant) | 29 | - | 12 x 10⁶ | asm.orgnih.gov |

Regarding 1-hydroxy-2-naphthoic acid hydroxylase , the enzyme purified from Pseudomonas putida BS202-P1, which also functions as a salicylate 1-monooxygenase, was studied in detail. It showed a higher affinity and catalytic efficiency for salicylate compared to 1-hydroxy-2-naphthoate. The enzyme also exhibited significant substrate inhibition when acting on higher concentrations of 1-hydroxy-2-naphthoate. nih.gov

| Substrate | Km (μM) | Vmax (U/mg) | Reference |

|---|---|---|---|

| 1-Hydroxy-2-naphthoate | 2.8 | 12.5 | nih.gov |

| Salicylate | 1.6 | 25.6 | nih.gov |

Genetic and Molecular Aspects of Microbial Degradation

The microbial degradation of aromatic compounds like 1-H2NA is encoded by specific gene clusters that are often tightly regulated.

The genes responsible for 1-H2NA degradation are typically inducible, meaning their expression is triggered by the presence of the substrate or a related compound. In Arthrobacter phenanthrenivorans, the genes diox1 and diox2, which encode the two 1-H2NA dioxygenases, are induced when phenanthrene is the sole carbon source. nih.govnih.gov Conversely, their expression is subject to carbon catabolite repression, a common regulatory mechanism where the presence of a preferred carbon source (like glucose) prevents the expression of genes for metabolizing other compounds. nih.govnih.gov

In Pseudomonas sp. SL-6, the degradation of phenanthrene, which involves the production and subsequent breakdown of 1-H2NA, is enhanced by the presence of naphthalene. frontiersin.org The degradation of naphthalene produces salicylate, which activates the regulatory protein NahR. This, in turn, up-regulates the expression of degradation enzymes that also act on phenanthrene and its intermediates, including 1-H2NA. frontiersin.org The accumulation of 1-H2NA can be toxic, and some bacteria have evolved mechanisms to cope with this, such as up-regulating ABC transporters to excrete the compound. frontiersin.org

To study enzyme function and facilitate biotechnological applications, genes for 1-H2NA degradation have been successfully expressed in other host organisms, a process known as heterologous expression. The diox1 and diox2 genes from A. phenanthrenivorans were cloned and overexpressed in Escherichia coli. nih.govnih.gov The recombinant E. coli cells were then able to express active 1-H2NA dioxygenase enzymes, which allowed for their detailed kinetic characterization. nih.govnih.gov Similarly, genes involved in the phenanthrene degradation pathway from Mycobacterium vanbaalenii PYR-1 have been expressed in E. coli, which then gained the ability to convert 1-H2NA into downstream metabolites like 2'-carboxybenzalpyruvate. nih.gov

The presence of multiple, highly similar genes (homologues) for a specific metabolic function within a single organism provides insights into its evolutionary history. Arthrobacter phenanthrenivorans possesses two homologous genes, diox1 and diox2, for 1-H2NA dioxygenase, which share 90% nucleotide identity. nih.gov One gene (diox1) is located on a plasmid, while the other (diox2) is on the chromosome. nih.govnih.gov This distribution suggests that a replicative transposition event, where a gene is duplicated and inserted elsewhere in the genome, has likely contributed to the evolution of this degradation pathway in the bacterium. nih.govnih.gov This gene duplication can provide a basis for the evolution of new enzyme functions and enhance the organism's metabolic versatility.

Bioremediation Applications

The microbial degradation of the 1-hydroxy-2-naphthoate moiety is integral to the bioremediation of environments contaminated with PAHs. jmb.or.krnih.gov PAHs like phenanthrene are common pollutants resulting from incomplete combustion of fossil fuels. jmb.or.kr Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly cleanup strategy. jmb.or.krredalyc.org

Strains of bacteria such as Pseudomonas, Burkholderia, Alcaligenes, Mycobacterium, and Sphingobium are capable of degrading phenanthrene, a process in which 1-H2NA is a key intermediate. nih.govjmb.or.krnih.govmdpi.com Enhancing the activity of these microorganisms can accelerate the cleanup of contaminated sites. For instance, the degradation of phenanthrene can be stimulated by the addition of metabolic inducers like salicylate or 1-H2NA itself, which can boost the expression of the necessary catabolic enzymes. jmb.or.kr The effectiveness of bioremediation can be influenced by environmental factors such as temperature, aeration, and the bioavailability of the pollutant. redalyc.org The application of bacterial strains with robust PAH degradation pathways, such as Mycobacterium sp. TJFP1, has shown significant success in cleaning up contaminated soils. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared spectroscopy has been instrumental in studying the conformational landscape and photochemistry of Phenyl 1-hydroxy-2-naphthoate (B8527853). In a key study, the compound was isolated in cryogenic argon and nitrogen matrices at 10 K. rsc.orgnih.gov The experimental infrared spectra were compared with theoretical computations performed at the DFT(B3LYP)/6-311++G(d,p) level of theory. rsc.orgnih.gov

The analysis revealed that the most stable conformer of Phenyl 1-hydroxy-2-naphthoate is a twofold degenerate structure featuring an O–H···O=C intramolecular hydrogen bond. In this conformation, the phenyl ring of the ester group is twisted by approximately ±68.8° relative to the plane of the naphthyl moiety. rsc.orgnih.gov This conformer was found to be significantly more stable (by about 15 kJ mol⁻¹) than the next most stable form, which contains a weaker O–H···O–C intramolecular hydrogen bond. nih.gov The experimental spectra of the as-deposited matrices were consistent with the presence of only the most stable conformer, a testament to the significant energy difference between the conformers. rsc.orgnih.gov

Furthermore, these matrix isolation studies investigated the UV-induced phototransformation of this compound. Irradiation of the matrix-isolated compound with narrowband UV light in the 331.7–235.0 nm range induced decarbonylation of the molecule. rsc.org

Table 1: Selected Infrared Band Assignments for this compound in an Argon Matrix

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Data not available | Data not available | Data not available |

(Note: Specific frequency and assignment data from the primary literature is required to populate this table.)

Advanced Fluorescence Spectroscopy Techniques

The fluorescence properties of this compound are of significant interest due to the potential for excited-state intramolecular proton transfer (ESIPT).

Steady-State and Time-Resolved Measurements

Studies on the photophysics of this compound and related compounds have indicated the occurrence of ESIPT. mdpi.com This process involves the transfer of a proton in the excited state, leading to the formation of a tautomer that is responsible for a Stokes-shifted emission. mdpi.com While detailed steady-state and time-resolved fluorescence data for this compound were not available in the searched literature, the observation of dual fluorescence in similar compounds like methyl 3-hydroxy-2-naphthoate suggests that this compound likely exhibits complex fluorescence behavior. mdpi.com

Emission Characteristics in Varied Media

The emission characteristics of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. ossila.com A study on the solvatochromism, intramolecular hydrogen bonding, and dipole moments of the compound in various solvents provided insights into its ground and excited state properties. ossila.com The observed solvatochromism is attributed to the intramolecular proton transfer process. ossila.com The specific emission maxima and quantum yields in different media are crucial for understanding the nature of the solute-solvent interactions and the dynamics of the ESIPT process.

Table 2: Fluorescence Emission Maxima of this compound in Various Solvents

| Solvent | Emission Maximum (nm) |

| Data not available | Data not available |

(Note: Specific emission data from the primary literature is required to populate this table.)

X-ray Crystallography for Structural Elucidation

Table 3: Key Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

(Note: Specific crystallographic data from the primary literature is required to populate this table.)

Nuclear Magnetic Resonance (NMR) for Structural Analysis

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the chemical structure of this compound. Spectral data is available from various sources, including public databases like PubChem and commercial suppliers. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyl and phenyl rings, as well as a characteristic signal for the hydroxyl proton. The integration of these signals corresponds to the number of protons in each chemical environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, with the carbonyl carbon of the ester group typically appearing at a characteristic downfield shift.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

(Note: Specific and verified NMR data from a reliable source is required to populate this table.)

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation behavior under ionization. The nominal molecular weight of the compound (C₁₇H₁₂O₃) is 264 g/mol . nih.gov

Gas chromatography-mass spectrometry (GC-MS) data available on PubChem shows the molecular ion peak (M⁺) at m/z 264. nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for esters include cleavage of the C-O bond of the ester linkage. For this compound, this could lead to fragments corresponding to the naphthoyl cation and the phenoxy radical, or the phenoxy cation and the naphthoyl radical. The presence of the hydroxyl group on the naphthyl ring can also influence the fragmentation pathways. A detailed analysis of the mass spectrum can help in elucidating these pathways and confirming the connectivity of the molecule.

Table 5: Major Fragments Observed in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 264 | [M]⁺ |

| 171 | Data not available |

| 170 | Data not available |

| 115 | Data not available |

(Note: Proposed fragment structures corresponding to the observed m/z values are needed to complete this table.)

Applications in Materials Science

Liquid Crystal Intermediates

Phenyl 1-hydroxy-2-naphthoate (B8527853) is recognized as a nematic liquid crystal intermediate ossila.com. The term "intermediate" signifies that this compound is a crucial building block in the synthesis of more complex molecules that exhibit liquid crystalline phases. The nematic phase is one of the most widely utilized liquid crystal phases, characterized by molecules that have long-range orientational order but no long-range positional order. This property is fundamental to the operation of common liquid crystal displays (LCDs).

The incorporation of the naphthoate ester group, such as the one present in Phenyl 1-hydroxy-2-naphthoate, into the molecular structure of a compound can induce or enhance liquid crystalline behavior. Research into various naphthyl benzoate ester derivatives has shown that these molecules can exhibit enantiotropic nematic mesophases with high thermal stability and a broad operational range nih.govresearchgate.net. The rigid naphthalene (B1677914) core contributes to the rod-like molecular shape that is essential for the formation of liquid crystal phases.

The mesomorphic properties, including the transition temperatures between different phases (e.g., solid to nematic, nematic to isotropic liquid), are critical parameters for the practical application of liquid crystals. The table below presents data on the mesomorphic properties of some naphthyl benzoate ester derivatives, illustrating the influence of molecular structure on these characteristics.

| Compound/Series | Transition Temperatures (°C) | Mesophase Type | Reference |

|---|---|---|---|

| 4-((4-(Hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate | Cr 148.2 N 258.1 I | Nematic | nih.gov |

| 4-((4-(Hexadecyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate | Cr 129.0 N 215.3 I | Nematic | nih.gov |

| 4-((4-(Hexadecyloxy)phenyl)diazenyl)naphthalen-1-yl 4-chlorobenzoate | Cr 121.5 N 219.5 I | Nematic | nih.gov |

Cr = Crystalline, N = Nematic, I = Isotropic

Photochromic Systems and Performance

Photochromic systems are characterized by their ability to undergo a reversible change in color upon exposure to light. This phenomenon is driven by a photochemical reaction that alters the molecular structure and, consequently, the absorption spectrum of the compound. This compound has been studied for its behavior under UV irradiation, which is a key aspect of its potential use in photochromic systems.

Research has demonstrated that this compound undergoes a process of photodecarbonylation when irradiated with UV light in the wavelength range of 235.0–331.7 nm mdpi.com. This photochemical reaction results in the cleavage of a carbon-oxygen bond and the release of a molecule of carbon monoxide (CO), leading to the formation of 2-phenoxynaphthalen-1-ol mdpi.com. The efficiency of this decarbonylation process has been observed to be dependent on the excitation wavelength, with shorter wavelengths leading to a higher efficiency mdpi.com.

The photodecarbonylation of this compound represents an irreversible photochromic process, as the original molecule is chemically altered. This characteristic could be harnessed in applications where a permanent change in optical properties upon light exposure is desired, such as in photolithography or data storage.

The table below summarizes the key aspects of the photochemical reaction of this compound.

| Parameter | Description | Reference |

|---|---|---|

| Photochemical Reaction | Photodecarbonylation | mdpi.com |

| Irradiation Wavelength | 331.7–235.0 nm | mdpi.com |

| Photoproducts | 2-phenoxynaphthalen-1-ol and Carbon Monoxide (CO) | mdpi.com |

| Reaction Efficiency | Increases with shorter irradiation wavelengths | mdpi.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Future research into the synthesis of Phenyl 1-hydroxy-2-naphthoate (B8527853) is moving beyond traditional methods to explore more efficient, sustainable, and versatile pathways. One established method involves the reaction of 1-naphthol (B170400) with phenyl chloroformate in the presence of anhydrous aluminum chloride in toluene. prepchem.com This process, while effective, involves multiple steps including heating, refluxing, and purification with isopropyl alcohol, yielding the final product as yellow solids. prepchem.com

Emerging paradigms in chemical synthesis suggest the potential for new approaches. Computational tools are increasingly being used to predict and design novel synthetic routes from the ground up, employing retrosynthesis models and prioritization algorithms to identify the most promising pathways based on structural changes and reaction mechanisms. researchgate.net The application of green chemistry principles is also a key direction. For instance, the use of recyclable, non-volatile, and non-hygroscopic catalysts like zeolite H-beta, which has been successful in synthesizing related 1-phenyl naphthoic acids, could be explored. researchgate.net Such methods, including microwave-assisted synthesis, offer advantages over traditional catalysts by simplifying separation and recovery. researchgate.net The development of stereoselective methods, perhaps inspired by research on N-alkenyl derivatives, could also open new possibilities for creating specific isomers of functionalized Phenyl 1-hydroxy-2-naphthoate. uochb.cz

Table 1: Comparison of Synthetic Approaches for Naphthoic Acid Derivatives

| Method | Key Reagents/Catalysts | Advantages | Research Area |

|---|---|---|---|

| Established Method | 1-Naphthol, Phenyl Chloroformate, Aluminum Chloride | Proven efficacy | This compound Synthesis prepchem.com |

| Green Chemistry | Zeolite H-beta, Microwave Irradiation | Recyclable catalyst, faster reaction times | 1-Phenyl Naphthoic Acid Synthesis researchgate.net |

| Computational Design | Retrosynthesis Algorithms | Predicts novel and efficient pathways | General Chemical Synthesis researchgate.net |

| Stereoselective Synthesis | Aluminum Halide | Control over stereochemistry | N-alkenyl Derivatives uochb.cz |

Deeper Understanding of Excited-State Dynamics

The photophysical properties of this compound are a rich area for future investigation, particularly its behavior upon excitation. Studies have already confirmed that the compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Its photochemistry has been examined using matrix isolation infrared spectroscopy, revealing how it transforms under UV irradiation. mdpi.com